molecular formula C24H20N6O4S2 B2970022 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310449-99-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2970022
CAS RN: 310449-99-1
M. Wt: 520.58
InChI Key: PDZZEVVIRWWRPO-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H20N6O4S2 and its molecular weight is 520.58. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development

Research in synthetic chemistry often focuses on developing new compounds with potential biological activities. Heterocyclic compounds, including those with benzothiazole and triazole moieties, are of particular interest due to their diverse pharmacological properties. For instance, the synthesis of novel heterocyclic compounds derived from benzodifuran and thiazolopyrimidine has been reported, demonstrating anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic approaches provide a foundation for the development of new therapeutic agents.

Biological Activities and Potential Therapeutic Applications

Compounds with benzothiazole and triazole structures have been explored for various biological activities. For example, leukotriene B(4) inhibitory active benzo[b]furan derivatives have shown growth inhibitory activity in cancer cell lines (Kuramoto et al., 2008). Additionally, azole derivatives, including triazole compounds, have been synthesized and evaluated for their antimicrobial activities (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). These studies highlight the potential of such compounds in developing new antimicrobial agents.

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition properties. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated significant inhibition efficiency, suggesting applications in industrial corrosion protection (Hu et al., 2016).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4S2/c1-33-17-9-4-3-8-16(17)30-20(13-25-22(32)18-10-6-12-34-18)28-29-24(30)35-14-21(31)27-23-26-15-7-2-5-11-19(15)36-23/h2-12H,13-14H2,1H3,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZEVVIRWWRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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